molecular formula C17H34NNaO2 B13763010 Sodium N-tetradecyl-beta-alaninate CAS No. 6102-28-9

Sodium N-tetradecyl-beta-alaninate

Cat. No.: B13763010
CAS No.: 6102-28-9
M. Wt: 307.4 g/mol
InChI Key: QCSYDNSOSLJXCQ-UHFFFAOYSA-M
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Description

Sodium N-tetradecyl-beta-alaninate: is a surfactant commonly used in various industrial and scientific applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound is a sodium salt of N-tetradecyl-beta-alanine and is characterized by its molecular formula C17H34NNaO2 and molecular weight of 307.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium N-tetradecyl-beta-alaninate is typically synthesized through the reaction of N-tetradecyl-beta-alanine with sodium hydroxide. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: Sodium N-tetradecyl-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .

Scientific Research Applications

Sodium N-tetradecyl-beta-alaninate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium N-tetradecyl-beta-alaninate involves its interaction with lipid membranes and proteins. It acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. The molecular targets include lipid bilayers and membrane proteins, where it disrupts the structure and facilitates the formation of micelles .

Comparison with Similar Compounds

Uniqueness: Sodium N-tetradecyl-beta-alaninate is unique due to its specific alkyl chain length and beta-alanine structure, which provide distinct emulsifying and dispersing properties compared to other surfactants .

Biological Activity

Sodium N-tetradecyl-beta-alaninate is a compound notable for its amphiphilic properties, which arise from its unique molecular structure featuring a long hydrophobic tetradecyl chain attached to a beta-alanine backbone. This structural characteristic enhances its interaction with biological membranes, making it a subject of interest in various biomedical applications.

The molecular formula of this compound is C19H39NNaO4C_{19}H_{39}NNaO_4 with a molecular weight of approximately 345.524 g/mol. The amphiphilic nature of this compound allows it to function effectively in both aqueous and lipid environments, which is crucial for applications such as drug delivery systems and surfactants in pharmaceutical formulations.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Cell Membrane Interaction : Due to its amphiphilic nature, the compound interacts effectively with lipid membranes, which may enhance drug solubility and bioavailability.
  • Drug Delivery Systems : Preliminary studies suggest potential applications in drug delivery, where the compound's ability to traverse biological membranes can improve therapeutic efficacy.
  • Biocompatibility and Toxicity : Initial findings indicate low toxicity and good biocompatibility, making it suitable for various biomedical applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Sodium N-(2-aminoethyl)-beta-alaninateC5H11N2NaO2Shorter alkyl chain, less hydrophobicity
N-(2-hydroxyethyl)glycineC4H9NO3Lacks long hydrophobic tail
Sodium N-(2-hydroxyethyl)-N-octadecyl-beta-alaninateC19H39NNaO4Similar structure but with octadecyl instead

This compound is distinguished by its long tetradecyl chain, which enhances its amphiphilic properties compared to other compounds listed. This unique feature allows for improved interaction with lipid membranes and potential applications in drug delivery systems that require enhanced solubility in both aqueous and lipid environments.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound and related compounds:

  • Sclerotherapy Applications : Sodium tetradecyl sulfate (STS), a related compound, has been widely studied as a sclerosing agent. Research indicates that STS is effective in treating venous malformations with minimal complications. For example, a study involving 120 patients reported complete resolution in 53% of cases treated with STS for hemangiomas .
  • Efficacy in Drug Delivery : The amphiphilic characteristics of this compound suggest potential roles in enhancing the delivery of poorly soluble drugs. Its ability to form micelles can facilitate the solubilization of hydrophobic drugs, improving their pharmacokinetic profiles.
  • Biocompatibility Studies : Investigations into the biocompatibility of this compound have shown promising results, indicating that it does not elicit significant cytotoxic effects on mammalian cells, which is crucial for its application in medical formulations.

Properties

CAS No.

6102-28-9

Molecular Formula

C17H34NNaO2

Molecular Weight

307.4 g/mol

IUPAC Name

sodium;3-(tetradecylamino)propanoate

InChI

InChI=1S/C17H35NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20;/h18H,2-16H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

QCSYDNSOSLJXCQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCNCCC(=O)[O-].[Na+]

Related CAS

14960-08-8 (Parent)

Origin of Product

United States

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